Product packaging for DIOXYGENYL HEXAFLUOROANTIMONATE(Cat. No.:CAS No. 12361-66-9)

DIOXYGENYL HEXAFLUOROANTIMONATE

Cat. No.: B1143779
CAS No.: 12361-66-9
M. Wt: 267.75
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Description

Dioxygenyl hexafluoroantimonate, with the chemical formula O₂SbF₆, is a powerful ionic salt composed of the dioxygenyl cation (O₂⁺) and the hexafluoroantimonate anion (SbF₆⁻). As a white, crystalline powder, it is a super-oxidizing agent with research applications that leverage its extreme reactivity. [5] [8] Primary Research Applications: Oxidation of Noble Gases: This compound is notably capable of oxidizing xenon (Xe) and radon (Rn) at room temperature, leading to its application in the removal of these radioactive noble gases from contaminated atmospheres, such as in nuclear reactor off-gases. [8] The reaction with xenon yields a pale-yellow compound identified as XeF⁺Sb₂F₁₁⁻ and releases oxygen gas. [8] Synthesis of Cation Radical Salts: It serves as a highly effective reagent for the one-electron oxidation of organic substrates to generate cation radicals in good yield. [3] For example, it can oxidize hexafluorobenzene (C₆F₆) to the [C₆F₆]⁺ radical cation. [7] It also reacts with carbon monoxide (CO) to produce oxalyl fluoride (C₂O₂F₂). [2] Energetic Materials Research: Due to the immense oxidizing power of the O₂⁺ cation, which is comparable to elemental fluorine, dioxygenyl salts are investigated as potential high-energy oxidizers in next-generation energetic materials. [4] Mechanism of Action: The core of its reactivity lies in the dioxygenyl cation (O₂⁺), which is isoelectronic with nitric oxide and possesses a bond order of 2.5. [2] With a very high ionization energy, O₂⁺ acts primarily as a potent one-electron oxidant, readily accepting an electron from other species to form O₂. [2] This property makes it strong enough to oxidize even thermodynamically stable substrates like xenon. Handling and Stability: The compound must be handled under strictly anhydrous conditions, as it is rapidly decomposed by moisture. [8] It can be stored in glass or fluorinated plastic containers and demonstrates good stability at room temperature with negligible vapor pressure. [8] Researchers should note that it contains antimony, which has associated toxicity, and appropriate safety measures must be taken. [5] WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption. The user is responsible for ensuring safe handling and disposal practices in compliance with all applicable local, state, and federal regulations.

Properties

CAS No.

12361-66-9

Molecular Formula

F6O2Sb *

Molecular Weight

267.75

Origin of Product

United States

Advanced Synthetic Methodologies for Dioxygenyl Hexafluoroantimonate

Direct Fluorination Techniques and Cryogenic Synthesis Routes

The synthesis of dioxygenyl hexafluoroantimonate can be achieved through several direct methods involving highly reactive fluorine-containing species. These routes can be broadly categorized into high-temperature and cryogenic pathways.

A straightforward thermal method involves the direct reaction of elemental antimony, oxygen, and fluorine at elevated temperatures. rsc.org In this process, powdered antimony metal is heated in a Monel reactor under a pressurized atmosphere of a fluorine and oxygen mixture. rsc.org For instance, heating antimony powder at 300-500 °C with a 3:1 to 4:1 mixture of F₂ to O₂ can produce the desired salt. rsc.org This high-temperature approach ensures the complete conversion of the metal. rsc.org However, this method can sometimes favor the formation of the dioxygenyl undecafluorodiantimonate (O₂Sb₂F₁₁) species. rsc.org

Cryogenic routes offer an alternative pathway, utilizing the highly reactive compound dioxygen difluoride (O₂F₂). researchgate.net Dioxygen difluoride reacts with antimony pentafluoride (SbF₅) at temperatures near its melting point (−163.5 °C) to yield this compound. researchgate.netwikipedia.org This low-temperature synthesis is effective due to the potent oxidizing nature of O₂F₂. researchgate.net The general reaction is:

O₂F₂ + SbF₅ → O₂⁺SbF₆⁻ + ½ F₂

These cryogenic conditions are also employed for the synthesis of analogous salts, such as dioxygenyl hexafluorophosphate (B91526) (O₂PF₆) and dioxygenyl tetrafluoroborate (B81430) (O₂BF₄), by reacting O₂F₂ with the corresponding Lewis acids (PF₅ and BF₃) at −126 °C. wikipedia.org

A summary of these direct synthetic approaches is presented below.

Method Reactants Key Conditions Primary Product Reference
ThermalSb (powder), O₂, F₂300-500 °C, Monel reactorO₂SbF₆ / O₂Sb₂F₁₁ rsc.org
CryogenicO₂F₂, SbF₅approx. -163.5 °CO₂SbF₆ researchgate.net

Photochemical Synthesis Approaches in Liquid Anhydrous Hydrogen Fluoride (B91410)

A versatile and convenient method for preparing dioxygenyl salts, including this compound, involves photochemical reactions in liquid anhydrous hydrogen fluoride (aHF) at ambient temperatures. acs.orgnih.govnih.gov This approach leverages the power of ultraviolet (UV) radiation to generate highly reactive fluorine radicals. researchgate.netnih.gov

The general procedure involves treating a suspension or solution of an antimony compound (such as SbF₅ or SbF₃) in aHF with a mixture of oxygen and fluorine, which is then irradiated with a UV source. acs.orgnih.govresearchgate.net The UV photolysis of the O₂/F₂ mixture generates the necessary reactive species to oxidize oxygen and form the O₂⁺ cation, which is then stabilized by the [SbF₆]⁻ anion. researchgate.netnih.gov An alternative involves the UV-irradiation of antimony oxides with F₂ or O₂/F₂ mixtures in the aHF solvent. acs.orgnih.gov

This photochemical pathway has been successfully applied to synthesize a wide array of dioxygenyl salts with various fluorinated anions, demonstrating its broad utility. nih.govresearchgate.net The reaction is typically carried out in vessels made of materials resistant to both HF and fluorine, such as FEP (fluorinated ethylene (B1197577) propylene). researchgate.net The use of aHF as a solvent is crucial as it is an excellent medium for these types of ionic reactions and is stable to the highly oxidizing environment. acs.orgnih.gov

Optimization of Reaction Conditions for Research-Scale Yield and Purity

Achieving high yield and purity of this compound on a research scale requires careful optimization of reaction parameters. A key challenge in several synthetic routes is the co-formation of dioxygenyl undecafluorodiantimonate (O₂Sb₂F₁₁), which contains the [Sb₂F₁₁]⁻ anion. rsc.orgacs.org

In thermal preparations, the reaction temperature is a critical variable. While high temperatures can drive the reaction to completion, they can also favor the formation of the O₂Sb₂F₁₁ salt. rsc.org It has been demonstrated that pure O₂SbF₆ can be obtained by the subsequent oxyfluorination of O₂Sb₂F₁₁ at a slightly reduced temperature, a process that can be monitored using Raman spectroscopy to distinguish between the two compounds. rsc.org

For photochemical syntheses, the molar ratio of the reactants is a crucial factor influencing the rate of formation and purity of the product. researchgate.net For the analogous synthesis of O₂AsF₆, the optimal reactant mole ratio for O₂:F₂:AsF₅ was found to be in the range of 1:1-1.5:1. researchgate.net This suggests that similar stoichiometric control is vital for the antimony system to maximize the yield of O₂SbF₆ and minimize side products. The use of aHF as a solvent in a specialized FEP reaction vessel also contributes to obtaining a pure product, as volatile impurities can be easily removed by pumping at low temperatures. researchgate.net A paper dedicated to convenient laboratory syntheses highlights the importance of controlling these conditions for reliable preparation. acs.org

Synthetic Pathways to Analogous Dioxygenyl Salts with Fluorine Anions

The synthetic methodologies developed for this compound are broadly applicable to a range of other dioxygenyl salts with different fluoroanions. The choice of the starting Lewis acid (metal fluoride) determines the resulting anion. rsc.orgwikipedia.org The O₂⁺ cation has been successfully paired with numerous complex fluoride anions. wikipedia.org

Photochemical synthesis in liquid aHF is particularly versatile for this purpose. nih.govnih.gov By substituting antimony pentafluoride with other metal fluorides or oxides, a variety of salts can be prepared. This method has been used to successfully synthesize previously known salts like O₂BF₄, O₂AsF₆, and O₂PtF₆, as well as novel compounds. acs.orgnih.gov

Cryogenic synthesis using dioxygen difluoride (O₂F₂) is also a viable route for several analogues. For example, O₂PF₆ and O₂BF₄ are prepared by reacting O₂F₂ with phosphorus pentafluoride (PF₅) and boron trifluoride (BF₃), respectively, at −126 °C. wikipedia.org

The table below summarizes the synthetic pathways to several analogous dioxygenyl salts.

Dioxygenyl Salt Synthetic Precursors Method Reference
Dioxygenyl Hexafluoroplatinate (O₂PtF₆)O₂, PtF₆Direct reaction at room temp. wikipedia.orgwikipedia.org
Dioxygenyl Hexafluoroarsenate (B1215188) (O₂AsF₆)O₂, F₂, AsF₅Photochemical (daylight) researchgate.net
Dioxygenyl Hexafluorophosphate (O₂PF₆)O₂F₂, PF₅Cryogenic (-126 °C) wikipedia.org
Dioxygenyl Tetrafluoroborate (O₂BF₄)O₂F₂, BF₃Cryogenic (-126 °C) wikipedia.org
Dioxygenyl Germanate (O₂GeF₅)GeF₄, O₂, F₂Photochemical in aHF acs.orgnih.gov
Dioxygenyl Aurate (O₂AuF₆)Au, O₂, F₂Thermal rsc.org
Dioxygenyl Rhodate (O₂RhF₆)Rh, O₂, F₂Thermal rsc.org
Dioxygenyl Niobate (O₂Nb₂F₁₁)Nb, O₂, F₂Thermal rsc.org

Elucidation of the Molecular and Crystal Structure of Dioxygenyl Hexafluoroantimonate

Single-Crystal X-ray Diffraction Studies under Controlled Environments

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For highly reactive and sensitive materials like dioxygenyl salts, these studies must be conducted under controlled environments, typically at low temperatures, to prevent decomposition.

While a detailed crystallographic report for O₂SbF₆ is not as commonly cited as for its analogues, its structure has been established and is known to be isostructural with related salts like dioxygenyl hexafluoroarsenate (B1215188) (O₂AsF₆). These salts typically adopt a cubic crystal system, analogous to the cesium chloride (CsCl) structure, where the positions are occupied by the O₂⁺ cation and the MF₆⁻ anion (M=As, Sb).

The structure consists of an ordered, ionic lattice. The hexafluoroantimonate (SbF₆⁻) anion is octahedral, with the antimony atom at the center and six fluorine atoms at the vertices. The dioxygenyl (O₂⁺) cation is a diatomic species. In the solid state of the analogous O₂AsF₆, the O–O bond length is measured at a very short 112.3 pm, which is indicative of its high bond order. wikipedia.orgchemeurope.com

More complex structures containing the hexafluoroantimonate anion and the dioxygenyl cation have been characterized in detail. For instance, the compound O₂[Hg(HF)]₄(SbF₆)₉ features a three-dimensional framework where mercury atoms are bridged by SbF₆ groups. acs.orgresearchgate.net In this intricate structure, the O₂⁺ cations are located within the voids of the framework, demonstrating the ability of the SbF₆⁻ anion to form stable, extended lattice structures that can accommodate the reactive cation. acs.orgresearchgate.net

Crystallographic Parameter Value (for analogous O₂AsF₆)
Crystal SystemCubic
O–O Bond Length112.3 pm wikipedia.orgchemeurope.com
Anion GeometryOctahedral (SbF₆⁻)

This table presents data for the closely related dioxygenyl hexafluoroarsenate as a reference for the expected structure of dioxygenyl hexafluoroantimonate.

Vibrational Spectroscopic Characterization (Raman and Infrared) for Bond Analysis

Vibrational spectroscopy, including both Raman and Infrared (IR) techniques, is a powerful tool for probing the bonding within molecules and ions. The frequency of a vibrational mode is directly related to the strength of the chemical bond and the masses of the atoms involved.

For this compound, the most significant feature in its vibrational spectrum is the stretching vibration of the O₂⁺ cation. This vibration corresponds to the periodic stretching and compressing of the O–O bond. Due to the high bond order of 2.5 in the O₂⁺ cation, this stretching frequency is found at a very high wavenumber. wikipedia.orgchemeurope.comquora.com In the closely related compound O₂AsF₆, this peak appears in the Raman spectrum at approximately 1858 cm⁻¹. wikipedia.orgchemeurope.com The corresponding vibration in O₂SbF₆ is expected in a similar region, providing direct evidence for the electronic structure of the cation. In contrast, neutral oxygen (O₂), with a bond order of 2, has a lower vibrational frequency of 1556 cm⁻¹, and the superoxide (B77818) ion (O₂⁻), with a bond order of 1.5, has a frequency near 1150 cm⁻¹.

The hexafluoroantimonate anion (SbF₆⁻) also exhibits characteristic vibrational modes. As an octahedral molecule (Oₕ symmetry), it has six normal modes of vibration, but only some are active in Raman or IR spectroscopy. These modes are well-characterized and serve as a spectroscopic fingerprint for the anion.

Vibrational Modes of the SbF₆⁻ Anion (Oₕ Symmetry) Approximate Frequency (cm⁻¹) Spectroscopic Activity
ν₁ (A₁g) - Symmetric Stretch~660Raman
ν₂ (E₉) - Asymmetric Stretch~575Raman
ν₃ (F₁ᵤ) - Asymmetric Stretch~650Infrared
ν₄ (F₁ᵤ) - Bending~350Infrared
ν₅ (F₂₉) - Bending~280Raman
ν₆ (F₂ᵤ) - BendingInactiveInactive

Advanced Solid-State Nuclear Magnetic Resonance Spectroscopy (e.g., for Fluorine-19)

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy provides detailed information about the local chemical environment of specific atomic nuclei. For this compound, ¹⁹F ssNMR is a particularly insightful technique. The ¹⁹F nucleus has a nuclear spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it highly sensitive for NMR experiments. nih.govnih.gov

In a ¹⁹F ssNMR study of O₂SbF₆, the spectrum would be dominated by the signal from the hexafluoroantimonate anion. In an ideal, perfectly octahedral, and non-interacting SbF₆⁻ anion, all six fluorine atoms are chemically and magnetically equivalent, which would result in a single, sharp resonance in the ¹⁹F NMR spectrum.

However, several factors can influence the observed spectrum:

Anion-Cation Interaction: Interactions between the fluorine atoms of the SbF₆⁻ anion and the O₂⁺ cation in the crystal lattice can lead to a distribution of fluorine environments, potentially causing broadening of the NMR signal.

Paramagnetism: The O₂⁺ cation is paramagnetic due to its unpaired electron. researchgate.net This paramagnetism can have a significant effect on the NMR spectrum of nearby nuclei. It can cause large shifts in the resonance frequency (paramagnetic shifts) and dramatically increase the rate of nuclear relaxation, leading to very broad lines that can sometimes be difficult to detect. nih.gov

Magic Angle Spinning (MAS): To obtain high-resolution spectra from solid samples, techniques like Magic Angle Spinning (MAS) are employed. researchgate.netjeol.com Spinning the sample at a specific angle (the "magic angle") averages out anisotropic interactions, such as dipolar coupling and chemical shift anisotropy, resulting in sharper spectral lines. researchgate.netjeol.com

While specific ¹⁹F ssNMR data for O₂SbF₆ is not widely published, the spectrum is expected to show a resonance characteristic of hexafluoroantimonate salts, though likely broadened due to the paramagnetic influence of the dioxygenyl cation.

Electronic Structure Probing and Spectroscopic Signatures of the O₂⁺ Cation

The unique properties of this compound are rooted in the electronic structure of the O₂⁺ cation. This can be understood using Molecular Orbital (MO) theory.

The neutral oxygen molecule (O₂) has 16 electrons. Its valence electron configuration ends with two electrons in the degenerate, anti-bonding π*₂p orbitals. To form the dioxygenyl cation (O₂⁺), one of these anti-bonding electrons is removed. quora.comechemi.com

The resulting electronic configuration for the O₂⁺ cation is (σ₂s)²(σ₂s)²(σ₂p)²(π₂p)⁴(π₂p)¹. researchgate.net

Key consequences of this electronic structure are:

Bond Order: The bond order is calculated as ½ (Number of bonding electrons - Number of anti-bonding electrons). For O₂⁺, this is ½ (8 - 3) = 2.5. This is higher than the bond order of neutral O₂ (2.0), indicating a stronger and shorter bond. wikipedia.orgchemeurope.com This increased bond strength is directly confirmed by the high stretching frequency (~1858 cm⁻¹) observed in vibrational spectroscopy. wikipedia.orgchemeurope.com

Paramagnetism: The presence of a single unpaired electron in the π*₂p molecular orbital makes the O₂⁺ cation paramagnetic. researchgate.net This property is a key spectroscopic signature and can be confirmed by techniques such as electron paramagnetic resonance (EPR) spectroscopy and magnetic susceptibility measurements.

Oxidizing Ability: The removal of an electron from O₂ requires a significant amount of energy (the ionization energy of O₂ is high at 1175 kJ/mol). chemeurope.com Consequently, the resulting O₂⁺ cation is a very strong oxidizing agent, readily accepting an electron to return to the more stable neutral O₂ state.

Species Valence Electrons MO Configuration (Highest Occupied) Unpaired Electrons Bond Order O-O Stretch (cm⁻¹)
O₂⁺ 11₂p)¹12.5~1858
O₂ 12(π₂p)²22.01556
O₂⁻ 13(π*₂p)³11.5~1150

Theoretical and Computational Chemistry Studies of Dioxygenyl Hexafluoroantimonate

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are fundamental to modeling the behavior of dioxygenyl hexafluoroantimonate. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical data, while DFT calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. frontiersin.orgscribd.com These calculations are crucial for understanding the properties of the constituent ions, O₂⁺ and SbF₆⁻.

The electronic configuration of the dioxygenyl cation (O₂⁺) is key to its high oxidizing power. Molecular orbital (MO) theory describes the removal of an electron from one of the antibonding π* orbitals of the neutral O₂ molecule. vdoc.pub This results in a formal bond order of 2.5, which is stronger and shorter than the double bond in O₂. epa.gov The electronic ground state of O₂⁺ is X²Πg. researchgate.net Comprehensive ab initio studies, such as multi-reference configuration interaction (MRD-CI), have been employed to compute the potential energy curves and spectroscopic parameters of the numerous electronic states of O₂⁺. researchgate.net

The hexafluoroantimonate anion (SbF₆⁻) is a very stable, weakly coordinating anion. Its structure is octahedral, with the central antimony atom bonded to six fluorine atoms. umich.edu Valence Shell Electron Pair Repulsion (VSEPR) theory predicts this octahedral geometry due to the six bonding pairs of electrons around the central antimony atom. Computational methods like DFT can be used to optimize the geometry and analyze the bonding within this anion. acs.org The stability of the SbF₆⁻ anion is crucial as it allows the highly reactive O₂⁺ cation to exist in a salt.

Table 1: Calculated Properties of O₂⁺ and SbF₆⁻ Ions

Ion Property Calculated Value/Description Method/Reference
O₂⁺ Bond Order 2.5 MO Theory epa.gov
O₂⁺ Ground Electronic State X²Πg Spectroscopy, Ab Initio researchgate.net
O₂⁺ Key Feature Removal of an electron from a π* antibonding orbital MO Theory vdoc.pub
SbF₆⁻ Geometry Octahedral VSEPR Theory, DFT umich.eduacs.org
SbF₆⁻ Key Feature Weakly coordinating, high stability General Chemistry

Computational methods are used to predict the vibrational frequencies of molecules, which can then be correlated with experimental spectroscopic data, such as Raman and infrared (IR) spectra. For the O₂⁺ cation, the stretching frequency is a key diagnostic feature. The removal of an antibonding electron to form O₂⁺ strengthens the O-O bond, leading to a higher vibrational frequency compared to neutral O₂. This shift is a direct consequence of the change in bond order.

For the SbF₆⁻ anion, calculations can predict the vibrational modes associated with its octahedral structure. The Raman spectra of various salts containing the MF₆⁻ anion have been reported and analyzed in terms of the fundamental vibrations of the cation and anion. researchgate.net DFT calculations can be used to model these vibrational modes, aiding in the assignment of experimental spectra. The correlation between calculated and experimental frequencies provides confidence in the structural and electronic models of the compound. scispace.com

Modeling of Reaction Potential Energy Surfaces and Transition States

Potential energy surfaces (PES) are a central concept in computational chemistry, providing a multidimensional landscape that maps the energy of a system as a function of its atomic coordinates. vdoc.pubresearchgate.net For a chemical reaction, the PES illustrates the energy changes as reactants transform into products. researchgate.net Key features of a PES include minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states—the highest energy point along the minimum energy reaction pathway. vdoc.pub

For a compound like this compound, modeling the PES is crucial for understanding its reactions, such as its powerful oxidation of other substances. nih.gov For example, the reaction of O₂⁺SbF₆⁻ with a substrate involves the transfer of an electron to the O₂⁺ cation. Computational modeling can map out the energy profile of this process, identifying the transition state and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur). vdoc.pubresearchgate.net This provides detailed mechanistic insights into how these oxidation reactions proceed. researchgate.net

Prediction of Reactivity Patterns and Oxidizing Power

Theoretical calculations are instrumental in predicting the reactivity and immense oxidizing power of this compound. Its oxidizing strength stems from the high electron affinity of the O₂⁺ cation. Quantum chemical calculations can quantify this property. For instance, high-level ab initio computations have been used to predict the thermodynamics of reactions involving O₂⁺, confirming its ability to oxidize molecules that are otherwise difficult to oxidize. lookchem.com

DFT studies on ionic salts containing super-oxidizing ions like O₂⁺ are used to calculate thermodynamic properties such as heats of formation. nih.gov These calculations help in designing new high-energy materials and understanding their stability. The reaction in which O₂⁺SbF₆⁻ oxidizes xenon to form a stable xenon compound was a landmark discovery, and theoretical models can help explain the energetics of such reactions. epa.gov By comparing the calculated energetics of different potential reaction pathways, chemists can predict which products are most likely to form. researchgate.netscribd.com

Solid-State Calculations for Crystal Lattice Interactions and Stability

Methods such as periodic DFT can be used to optimize the crystal structure of O₂⁺SbF₆⁻ and calculate its cohesive energy. The lattice energy, which is the energy released when the gaseous ions come together to form the solid crystal, is a key indicator of the stability of the ionic salt. Quantum-chemical calculations combined with Born-Haber cycles can be used to estimate the thermodynamic stability of O₂⁺ salts. researchgate.net These calculations have successfully predicted the stability of certain dioxygenyl salts while explaining why others might be unstable and prone to decomposition. researchgate.net Such theoretical assessments are vital before attempting the synthesis of new, highly energetic materials.

Advanced Research Applications of Dioxygenyl Hexafluoroantimonate

Synthesis of Novel Inorganic and Organometallic Compounds

The primary application of dioxygenyl hexafluoroantimonate in synthetic chemistry is as a potent one-electron oxidant. Its ability to cleanly abstract an electron, releasing gaseous molecular oxygen as a benign byproduct, makes it an invaluable tool for accessing high-energy and reactive species.

This compound is instrumental in the synthesis of metal compounds where the metal exists in an unusually high oxidation state. The oxidizing potential of the O2+ cation is sufficient to ionize metals to states that are difficult or impossible to achieve with common oxidizers like elemental fluorine. The success of these syntheses relies on the nature of the hexafluoroantimonate anion, which is a poor fluoride (B91410) donor and is itself resistant to oxidation. unt.edu This prevents the anion from interfering with the newly formed, highly electrophilic metal center.

Research in anhydrous hydrogen fluoride (aHF) has explored the synthesis of various high-valent metal fluorides. For instance, attempts have been made to prepare salts with complex cations and metal-fluoride anions of the general formulas O2M(III)F4, (O2)2M(IV)F6, and O2M(V)F6. acs.org The general method for synthesizing salts like AgF+MFx involves the fluorination of Ag+MFx salts in aHF, where the choice of anion is critical to the stability of the final product. unt.edu The powerful oxidizing nature of O2SbF6 allows it to effectively oxidize anions to release neutral hexafluorides, a reactivity that ranks the parent cations among the most powerful chemical oxidizing agents known. unt.edu

Table 1: Examples of High-Oxidation State Synthesis Attempts Using Dioxygenyl Salts

Target Compound Formula Metal (M) Examples Solvent Status/Outcome
O₂M(III)F₄ B, Fe, Co, Ag aHF O₂BF₄ was successfully prepared and isolated. acs.org
(O₂)₂M(IV)F₆ Ge, Ti, Sn, Pb, Pd aHF A deep orange solution presumed to contain (O₂)₂PdF₆ was generated. acs.org
O₂M(V)F₆ As, Sb aHF O₂AsF₆ and O₂SbF₆ are well-established, foundational reagents. acs.orgacs.org

This compound has proven to be a highly effective reagent for the one-electron oxidation of various organic and organometallic substrates to produce their corresponding cation radical salts in good yield. acs.org The reaction proceeds via electron transfer from the substrate to the O2+ cation, which is reduced to molecular oxygen. This process is clean, and the gaseous O2 byproduct is easily removed from the reaction mixture, simplifying purification. This method has been widely adopted for studying the structure and reactivity of these highly reactive cationic intermediates. acs.org

Role in Fundamental Fluorination Chemistry Research

The study of this compound contributes significantly to fundamental fluorine chemistry. The presence of fluorine atoms in a compound can drastically alter its physical and chemical properties, making fluorination a key strategy for materials design. nih.gov O2SbF6 serves as a benchmark reagent in the field of high-potency oxidizers, pushing the boundaries of what molecules can be fluorinated and stabilized.

Research into the synthesis of high-valent sulfur oxofluorides, for example, relies on understanding the complex interplay of oxidation and fluorination. nih.gov While not always the direct reagent, the principles learned from the reactivity of O2SbF6 inform the development of new synthetic routes to unique fluorinated building blocks. nih.gov The extreme conditions under which O2SbF6 is used have advanced the understanding of reaction mechanisms in highly electrophilic and poorly nucleophilic environments, which is a cornerstone of modern fluorine chemistry. youtube.com

Development of Energetic Materials and Propellants as Super-Oxidizers (Focus on Chemical Principles)

In the field of energetic materials, an oxidizer is a critical component that supplies oxygen-rich species to react with a fuel, releasing energy. princeton.edu this compound is classified as a "super-oxidizer" due to the exceptionally high electron affinity of the O2+ cation. This makes it a subject of research for advanced solid propellants.

The chemical principle behind its energetic nature is the large energy release upon its reaction with a fuel source (e.g., a hydrocarbon polymer binder). The O2+ cation readily accepts an electron, initiating a rapid and highly exothermic combustion process. The decomposition products, primarily molecular oxygen and volatile antimony fluorides, are gaseous, which would contribute to the generation of thrust in a propellant system. While practical application is limited by its reactivity and cost, its study provides valuable insight into the upper limits of performance for chemical oxidizers.

Table 2: Comparison of Oxidizer Chemical Principles

Oxidizer Formula Oxidizing Species Key Principle
This compound O₂SbF₆ O₂⁺ cation One-electron oxidation with very high electron affinity, releasing O₂.
Ammonium Perchlorate NH₄ClO₄ ClO₄⁻ anion Decomposition releases oxygen and reactive chlorine species.

Applications in Environmental Radiochemistry for Noble Gas Scavenging

A landmark application of strong dioxygenyl-based oxidizers emerged from the pioneering work of Neil Bartlett. In 1962, he synthesized O2+[PtF6]– and noted that the O2+ cation had a high ionization potential. ijs.sirsc.org He reasoned that it was high enough to oxidize xenon, whose first ionization energy is very similar to that of molecular oxygen. This insight led directly to the synthesis of the first noble gas compound, xenon hexafluoroplatinate, and shattered the long-held belief that noble gases were chemically inert.

This principle is directly applicable to this compound. Its potent oxidizing power allows it to react with and trap noble gases, particularly radioactive isotopes of xenon (such as ¹³³Xe and ¹³⁵Xe) that are produced during nuclear fission. In environmental radiochemistry, O2SbF6 can be used as a chemical scavenger. It oxidizes gaseous xenon into a stable, non-volatile solid salt, such as XeF+SbF6-. This process effectively captures the radioactive gas, preventing its release into the atmosphere and facilitating its safe storage and disposal.

Contributions to Superacid Chemistry and Fluorinated Solvents Research

The chemistry of this compound is inextricably linked to the fields of superacid chemistry and fluorinated solvents. The reactions involving this salt are almost exclusively carried out in highly specialized, non-reactive solvents, with anhydrous hydrogen fluoride (aHF) being the most common. acs.org

The hexafluoroantimonate anion (SbF6-) is the conjugate base of the superacid fluoroantimonic acid (HSbF5). Its extreme stability and lack of nucleophilicity are what permit the existence of the highly electrophilic O2+ cation in solution. Research using O2SbF6 in aHF provides a unique window into chemical reactivity in media of extremely low basicity and nucleophilicity. acs.org These studies help elucidate reaction mechanisms and the behavior of ionic species in superacidic systems, contributing to a more profound understanding of chemical bonding and reactivity under the most extreme conditions. unt.edu

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing dioxygenyl hexafluoroantimonate, and what purity validation techniques are recommended?

  • Synthesis : this compound is typically synthesized via controlled fluorination reactions. A common approach involves reacting dioxygenyl salts (e.g., O₂⁺BF₄⁻) with hexafluoroantimonic acid (HSbF₆) under inert, anhydrous conditions. For example, analogous nitrosonium hexafluoroantimonate synthesis involves acid-base reactions in non-aqueous solvents like HF or SO₂ .
  • Purity Validation : Techniques include elemental analysis (C, H, N), ion chromatography (to confirm SbF₆⁻ content), and thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability. X-ray diffraction (XRD) is critical for verifying crystallinity and structural integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

  • Spectroscopy : Raman spectroscopy identifies vibrational modes of the O₂⁺ cation and SbF₆⁻ anion. Infrared (IR) spectroscopy can detect impurities like adsorbed water. Nuclear Magnetic Resonance (NMR) is less useful due to the paramagnetic nature of O₂⁺ but may assist in solvent analysis.
  • Crystallography : Single-crystal XRD resolves the ionic lattice geometry, confirming the octahedral coordination of SbF₆⁻ and bond lengths in the dioxygenyl cation. Powder XRD ensures phase purity by comparing experimental patterns with simulated data .

Q. What are the key stability considerations when handling this compound in experimental settings?

  • Hygroscopicity : The compound is highly hygroscopic, requiring storage in sealed containers under inert gas (e.g., argon) and use of gloveboxes for manipulation .
  • Thermal Stability : Decomposition occurs above 200°C, releasing toxic SbF₃ and O₂. Differential Scanning Calorimetry (DSC) should precede high-temperature experiments to identify exothermic events .
  • Chemical Reactivity : Avoid contact with reducing agents or organic solvents, as SbF₆⁻ is a strong oxidizer. Conduct reactions in fluorinated solvents (e.g., HF, SO₂ClF) to minimize side reactions .

Advanced Research Questions

Q. How can computational chemistry models be applied to predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Simulate the electronic structure of O₂⁺SbF₆⁻ to predict redox potentials and ligand-exchange energetics. Compare with experimental cyclic voltammetry data to validate models .
  • Molecular Dynamics (MD) : Model solvation effects in polar solvents to optimize reaction conditions. For example, MD simulations of triarylsulfonium hexafluoroantimonate in propylene carbonate revealed solvent coordination effects on photoactivity .

Q. What methodologies resolve contradictions in reported thermodynamic data for this compound?

  • Data Reconciliation : Compare enthalpy of formation values from combustion calorimetry vs. solution calorimetry. Discrepancies may arise from incomplete reaction or solvent interactions.
  • Error Analysis : Quantify uncertainties in DSC measurements (e.g., heating rate effects) and purity assessments. For instance, impurities like residual HF can lower observed melting points .
  • Cross-Validation : Use multiple techniques (e.g., TGA, mass spectrometry) to characterize decomposition pathways and confirm gas-phase products .

Q. What experimental strategies optimize this compound's role as a fluorinating agent in complex syntheses?

  • Solvent Selection : Use low-polarity solvents (e.g., CF₃Cl) to enhance SbF₆⁻ nucleophilicity. Avoid protic solvents, which may protonate O₂⁺ and reduce reactivity .
  • Stoichiometric Control : Monitor fluorination progress via in-situ Raman spectroscopy to prevent over-fluorination. For example, excess O₂⁺SbF₆⁻ can degrade aromatic substrates .
  • Catalytic Synergy : Pair with Lewis acids (e.g., BF₃) to stabilize intermediates in multi-step fluorinations. This approach mirrors methods used in chromium carbene complex syntheses .

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